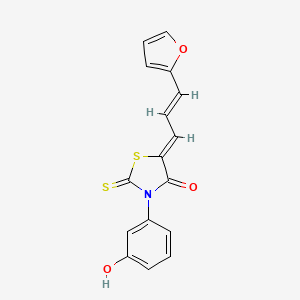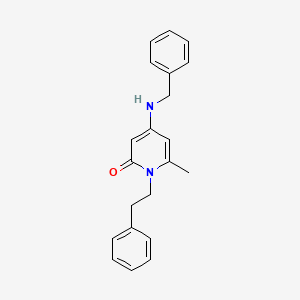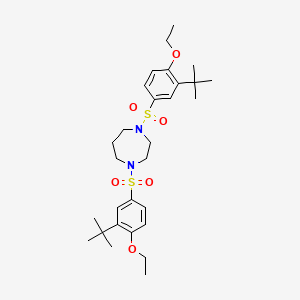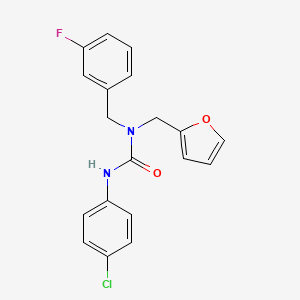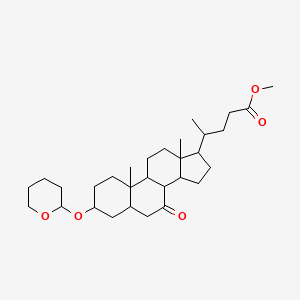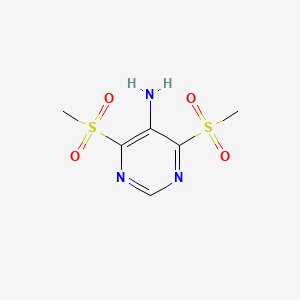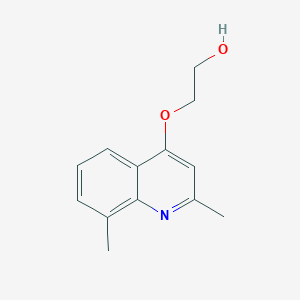
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is an organic compound with a complex structure that includes a thiophene ring, a methanamine group, a chlorine atom, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated thiophene derivative.
Chlorination: The chlorine atom is introduced through a halogenation reaction, often using reagents like thionyl chloride or chlorine gas.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethanamine: Lacks the chlorine and methylphenyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-thiophenemethanamine: Similar structure but without the methylphenyl group, leading to variations in biological activity and applications.
Alpha-(2-methylphenyl)-2-thiophenemethanamine:
Uniqueness
2-Thiophenemethanamine, 5-chloro-alpha-(2-methylphenyl)- is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
1152562-34-9 |
|---|---|
Formule moléculaire |
C12H12ClNS |
Poids moléculaire |
237.75 g/mol |
Nom IUPAC |
(5-chlorothiophen-2-yl)-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H12ClNS/c1-8-4-2-3-5-9(8)12(14)10-6-7-11(13)15-10/h2-7,12H,14H2,1H3 |
Clé InChI |
QUHCPBMDBJQHPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=C(S2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
